
2-Hydroxy-4-methylpentanal synthesis from
leucine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Hydroxy-4-methylpentanal
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An In-depth Technical Guide to the Synthesis of 2-Hydroxy-4-methylpentanal from Leucine:

Chemical and Biocatalytic Approaches

Executive Summary
2-Hydroxy-4-methylpentanal is a valuable chiral building block and a molecule of interest in

the flavor and fragrance industry.[1][2] Its synthesis from the readily available amino acid L-

leucine presents a compelling challenge in selectively transforming the amine and carboxylic

acid functionalities while preserving the carbon skeleton. This guide provides an in-depth

exploration of two primary synthetic strategies: a classical chemical pathway involving

diazotization and selective reduction, and a modern chemoenzymatic route leveraging the

specificity of biocatalysts. By detailing the underlying mechanisms, providing step-by-step

protocols, and comparing the methodologies, this document serves as a comprehensive

resource for researchers and drug development professionals aiming to produce this target

molecule.

Introduction to 2-Hydroxy-4-methylpentanal
2-Hydroxy-4-methylpentanal, an α-hydroxy aldehyde, is a chiral molecule whose properties

are dictated by its specific stereoisomer. Its structure combines the reactivity of an aldehyde

with the hydrogen-bonding capability of a hydroxyl group, making it a versatile intermediate in

organic synthesis.
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A summary of the key chemical properties for 2-hydroxy-4-methylpentanal is presented

below.

Property Value Source

IUPAC Name 2-hydroxy-4-methylpentanal [3]

Molecular Formula C₆H₁₂O₂ [3]

Molecular Weight 116.16 g/mol [3]

Canonical SMILES CC(C)CC(C=O)O [3]

CAS Number 392657-81-7 [3][4]

Significance and Applications
While specific applications for 2-hydroxy-4-methylpentanal are not extensively documented in

mainstream literature, its structural motifs are highly relevant. Aldehydes are foundational

components in the flavor and fragrance industry, and the "pentanal" structure often contributes

to green or fruity notes.[5] The presence of a hydroxyl group can modify these properties, often

adding floral or waxy characteristics. Furthermore, as a chiral α-hydroxy aldehyde, it serves as

a valuable synthon for the stereoselective synthesis of more complex molecules, including

pharmaceuticals and natural products.

Core Synthetic Challenge
The primary challenge in synthesizing 2-hydroxy-4-methylpentanal from L-leucine lies in the

selective and orthogonal transformation of two distinct functional groups on the same carbon

backbone:

C1 Carboxyl Group: The carboxylic acid must be reduced to an aldehyde. This is a delicate

transformation, as over-reduction would yield the corresponding alcohol, while under-

reaction would leave the starting material.

C2 Amino Group: The α-amino group must be converted into a hydroxyl group. This

transformation must be efficient and, ideally, stereoretentive if a specific enantiomer is

desired.
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This guide will now explore two distinct pathways designed to navigate these challenges.

Pathway I: Classical Chemical Synthesis
This route employs well-established organic reactions to achieve the desired transformations.

The strategy involves first converting the amino group to a hydroxyl group, followed by the

activation and selective reduction of the resulting α-hydroxy acid.

Rationale and Strategy
The core logic is to first address the more sensitive amino group. Its conversion to a hydroxyl

group via a diazonium salt is a classic method. The resulting α-hydroxy acid is a stable

intermediate. The subsequent reduction of the carboxylic acid is the most critical step, requiring

careful control to stop at the aldehyde stage. Direct reduction is difficult; therefore, the acid is

first converted to a more reactive derivative, such as an acyl chloride, which can then be

reduced under controlled conditions.

Experimental Protocol
Step 1: Synthesis of 2-Hydroxy-4-methylpentanoic Acid from L-Leucine

This step utilizes a diazotization reaction. The amino acid is treated with nitrous acid

(generated in situ from sodium nitrite and a strong acid) to form an unstable diazonium salt,

which readily decomposes in the aqueous solution to yield the corresponding alcohol.

Materials: L-Leucine, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl, 2M), Diethyl Ether,

Anhydrous Magnesium Sulfate.

Procedure:

Dissolve L-leucine (1.0 eq) in 2M HCl in a flask and cool the solution to 0-5°C in an ice

bath with vigorous stirring.

Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

Add the sodium nitrite solution dropwise to the leucine solution, ensuring the temperature

remains below 5°C. Nitrogen gas evolution will be observed.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14245019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then let it warm

to room temperature and stir for an additional 4 hours.

Extract the aqueous solution three times with diethyl ether.

Combine the organic extracts and dry over anhydrous magnesium sulfate.

Filter and evaporate the solvent under reduced pressure to yield crude 2-hydroxy-4-

methylpentanoic acid. Purification can be achieved via column chromatography if

necessary.

Step 2: Synthesis of 2-Hydroxy-4-methylpentanal

This step involves the conversion of the carboxylic acid to an acyl chloride, followed by a

controlled reduction (e.g., Rosenmund reduction or using a hindered hydride reagent).

Materials: 2-Hydroxy-4-methylpentanoic Acid, Thionyl Chloride (SOCl₂), Anhydrous Toluene,

Palladium on Barium Sulfate (Pd/BaSO₄) catalyst, Hydrogen gas (H₂), Quinoline-sulfur

catalyst poison.

Procedure (Rosenmund Reduction):

In a flask equipped with a reflux condenser and a gas inlet, suspend 2-hydroxy-4-

methylpentanoic acid (1.0 eq) in anhydrous toluene. The hydroxyl group should be

protected (e.g., as a silyl ether) prior to this step to prevent side reactions.

Add thionyl chloride (1.2 eq) dropwise. Heat the mixture to reflux for 2 hours until gas

evolution ceases.

Cool the mixture and evaporate the excess thionyl chloride and toluene under reduced

pressure to obtain the crude 2-hydroxy-4-methylpentanoyl chloride.

Dissolve the crude acyl chloride in anhydrous toluene. Add the Pd/BaSO₄ catalyst (5

mol%) and a small amount of the quinoline-sulfur poison (to prevent over-reduction to the

alcohol).
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Bubble hydrogen gas through the stirred suspension at room temperature. Monitor the

reaction progress carefully using TLC or GC.

Upon completion, filter the catalyst through a pad of Celite.

Carefully remove the solvent under reduced pressure to yield 2-hydroxy-4-
methylpentanal. Deprotect the hydroxyl group if necessary.

Workflow Diagram
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α-Diazonium Salt
(Unstable Intermediate)

 NaNO₂, HCl 
 0-5°C 

2-Hydroxy-4-methylpentanoic Acid

 H₂O, -N₂ 

Protected 2-Hydroxy-4-
methylpentanoyl Chloride

 1. Protection (e.g., TBDMSCl) 
 2. SOCl₂ 

2-Hydroxy-4-methylpentanal

 1. H₂, Pd/BaSO₄ 
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Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b14245019?utm_src=pdf-body
https://www.benchchem.com/product/b14245019?utm_src=pdf-body
https://www.benchchem.com/product/b14245019?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14245019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Classical chemical synthesis pathway from L-Leucine.

Pathway II: Chemoenzymatic Synthesis
This modern approach utilizes the high selectivity and efficiency of enzymes for the initial

transformations, followed by a chemical step for the final reduction. This can lead to higher

stereopurity and milder reaction conditions.

Rationale and Strategy
The chemoenzymatic strategy leverages biocatalysis to overcome the selectivity challenges of

the purely chemical route. The first step involves the oxidative deamination of leucine to its

corresponding α-keto acid, α-ketoisocaproate, using an amino acid dehydrogenase.[6][7] This

intermediate is then stereoselectively reduced to the α-hydroxy acid using a ketoreductase.

The final, non-enzymatic step is the controlled chemical reduction of the α-hydroxy acid to the

target aldehyde, as described in the previous pathway.

Experimental Protocol
Step 1: Enzymatic Synthesis of α-Ketoisocaproate

This protocol uses leucine dehydrogenase to catalyze the oxidative deamination of L-leucine.

Materials: L-Leucine, Leucine Dehydrogenase (LDH), NAD⁺ (Nicotinamide adenine

dinucleotide), Tris-HCl buffer (pH 8.5).

Procedure:

Prepare a reaction mixture in a temperature-controlled vessel containing 0.1 M Tris-HCl

buffer (pH 8.5).

Add L-leucine (e.g., 10 mM final concentration) and NAD⁺ (e.g., 10 mM final

concentration).[6]

Initiate the reaction by adding a purified leucine dehydrogenase enzyme (e.g., 1.0

mg·mL⁻¹).[6]
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Incubate the reaction at an optimal temperature (e.g., 30°C) with gentle agitation. Monitor

the formation of NADH by measuring the absorbance at 340 nm.

The reaction equilibrium can be shifted towards the product by removing ammonia or

coupling it to another reaction.

Upon completion, the enzyme can be removed by ultrafiltration or heat denaturation

followed by centrifugation. The resulting solution containing α-ketoisocaproate can be

used directly in the next step.

Step 2: Enzymatic Synthesis of 2-Hydroxy-4-methylpentanoic Acid

This step uses a ketoreductase (KRED) or alcohol dehydrogenase (ADH) to reduce the ketone.

A cofactor regeneration system is essential for scalability.

Materials: α-Ketoisocaproate solution (from Step 1), Ketoreductase (KRED), NADH (or

NADPH, depending on KRED specificity), Cofactor Regeneration System (e.g., Glucose and

Glucose Dehydrogenase - GDH).

Procedure:

To the aqueous solution of α-ketoisocaproate, add a suitable buffer (e.g., phosphate

buffer, pH 7.0).

Add the KRED enzyme, a catalytic amount of the NADH cofactor, and the components of

the regeneration system (e.g., glucose at 1.1 eq and GDH).

Maintain the reaction at the optimal temperature and pH for the chosen enzymes.

Monitor the reaction for the disappearance of the α-keto acid via HPLC.

Once the reaction is complete, acidify the mixture to pH ~2 with HCl and extract the

product, 2-hydroxy-4-methylpentanoic acid, with a suitable organic solvent like ethyl

acetate.

Dry the organic phase and remove the solvent to yield the product.

Step 3: Chemical Reduction to 2-Hydroxy-4-methylpentanal
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This step is identical to Step 2 in the Classical Chemical Synthesis pathway. The enzymatically

produced 2-hydroxy-4-methylpentanoic acid is converted to its protected acyl chloride and

subsequently reduced.

Workflow Diagram

Biocatalytic Steps
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L-Leucine

α-Ketoisocaproate

 Leucine Dehydrogenase 
 NAD⁺ → NADH 

2-Hydroxy-4-methylpentanoic Acid

 Ketoreductase 
 NADH → NAD⁺ 

 (Cofactor Regeneration) 

2-Hydroxy-4-methylpentanal

 Chemical Reduction 
 (see Pathway I, Step 2) 
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Caption: Chemoenzymatic synthesis pathway from L-Leucine.

Comparative Analysis of Synthetic Pathways
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The choice between the chemical and chemoenzymatic route depends on factors such as

required stereopurity, scale, cost, and available equipment.

Feature
Classical Chemical
Pathway

Chemoenzymatic Pathway

Stereocontrol

Starts with L-leucine, but

diazotization can lead to

racemization.

Potentially high; depends on

the stereoselectivity of the

chosen ketoreductase.

Reaction Conditions
Harsh (strong acids, refluxing

SOCl₂).

Mild (aqueous buffer, near-

neutral pH, moderate

temperatures).

Reagent Toxicity
High (Thionyl chloride, organic

solvents).

Generally low (enzymes,

buffers, sugars). Final

chemical step still uses

reagents.

Number of Steps

Fewer distinct operational

steps if protection is avoided,

but purification is complex.

More distinct reaction stages,

but often allows for telescoping

(one-pot) processes.

Scalability
Well-established for large-

scale chemical production.

Can be challenging due to

enzyme cost, stability, and

cofactor regeneration, but is

rapidly advancing.[8]

Environmental Impact
Higher organic waste

generation.

Greener approach with less

hazardous waste from

enzymatic steps.

Conclusion
The synthesis of 2-hydroxy-4-methylpentanal from leucine is a multi-step process that can be

effectively accomplished through both classical chemical methods and modern

chemoenzymatic strategies. The chemical route, while robust, often suffers from harsh

conditions and potential loss of stereochemical integrity. The chemoenzymatic pathway offers a

compelling alternative, providing high selectivity under mild, environmentally benign conditions,
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which is particularly advantageous for producing enantiomerically pure compounds.[9] As the

field of biocatalysis continues to evolve, the development of novel enzymes may enable a fully

enzymatic, one-pot conversion from leucine to the target aldehyde, further enhancing the

efficiency and sustainability of this synthesis.

References
Benchchem. (n.d.). Application Notes and Protocols for the Strecker Synthesis of Racemic 2-
amino-2-(4-hydroxyphenyl)acetic Acid.
Covacic, P., et al. (1970). Polypeptides. Part XXI. Synthesis of some sequential
macromolecular polypeptolides of L-leucine and L-2-hydroxy-4-methylpentanoic acid.
Journal of the Chemical Society, Perkin Transactions 1.
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
Li, C., et al. (2021). Transamination-Like Reaction Catalyzed by Leucine Dehydrogenase for
Efficient Co-Synthesis of α-Amino Acids and α-Keto Acids. PubMed Central.
Nandibewoor, S. T., et al. (2008). Oxidation of l-Leucine by Alkaline Diperiodatoargentate(III)
Deamination and Decarboxylation: A Kinetic and Mechanistic Study. Industrial & Engineering
Chemistry Research, ACS Publications.
Ghosh, S., et al. (2023). Synthesis of Polypeptides and Poly(α-hydroxy esters) from
Aldehydes Using Strecker Synthesis. ACS Omega.
Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry.
Srinivasan, C., et al. (2015). Oxidative Decarboxylation and Deamination of Essential Amino
Acids by Nicotinium Dichromate – A Kinetic Study. ResearchGate.
Wikipedia. (n.d.). Strecker amino acid synthesis.
Devine, P., et al. (n.d.). Accelerating the implementation of biocatalysis in pharmaceutical
research and development portfolio. [Source not further specified].
Wikipedia. (n.d.). Oxidative deamination.
Catalyst University. (2015). Biochemistry | Leucine Deamination & Oxidation. YouTube.
PubChem. (n.d.). 2-Hydroxy-4-methylpentanal.
Kato, M., et al. (2016). Enhanced Incorporation of 3-Hydroxy-4-Methylvalerate Unit into
Biosynthetic Polyhydroxyalkanoate Using Leucine as a Precursor. NIH.
Benchchem. (n.d.). Application Notes and Protocols for the Biocatalytic Production of (R)-2-
Methylpentanal.
Gandolfi, R., et al. (2018). Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone
Derivatives by Tandem Aldol Addition and Carbonyl Reduction. NIH.
Mamer, O. A., et al. (1992). On the mechanisms of the formation of L-alloisoleucine and the
2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease
patients and in normal humans. PubMed.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10127515/
https://www.benchchem.com/product/b14245019?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14245019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Li, Y., et al. (2020). Enzymatic synthesis of 2-hydroxy-4 H -quinolizin-4-one scaffolds by
integrating coenzyme a ligases and a type III PKS from Huperzia serrata. ResearchGate.
Abu, R., & Bajaj, B. K. (2018). Development of a Practical Biocatalytic Process for (R)-2-
Methylpentanol. ResearchGate.
Google Patents. (n.d.). US7615661B2 - Thioester compounds and their use in fragrance or
flavor applications.
Google Patents. (n.d.). US8598110B2 - 1,3-oxathiane compounds and their use in flavor and
fragrance compositions.
Gröger, H., et al. (2015). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine
and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. NIH.
Clayman, A., et al. (2020). Biocatalytic synthesis of β-hydroxy tryptophan regioisomers.
Organic & Biomolecular Chemistry (RSC Publishing).
PubChem. (n.d.). 2-Ethyl-3-hydroxy-4-methylpentanal.
Chemsrc. (n.d.). 2-hydroxy-4-methylpentanal | CAS#:392657-81-7.
The Good Scents Company. (n.d.). lily pentanal mefranal (Givaudan).
Dibner, J. J., & Knight, C. D. (1984). Conversion of 2-hydroxy-4-(methylthio)butanoic acid to
L-methionine in the chick: a stereospecific pathway. PubMed.
Wu, G. (2018). Research progress in the role and mechanism of Leucine in regulating animal
growth and development. PubMed Central.
Girón, M. D., et al. (2016). Conversion of leucine to β‐hydroxy‐β‐methylbutyrate by α‐keto
isocaproate dioxygenase is required for a potent stimulation of protein synthesis in L6 rat
myotubes. PubMed Central.
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones
and Carboxylic Acids.
Mancilla Percino, T., et al. (2007). Synthesis of Methyl-2[N-subtituted-N-(2-
hydroxyethyl)]amino-2- hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones.
ResearchGate.
Chegg. (2021). Draw the condensed structure of 5-hydroxy-4-methylpentanal.
Wilkinson, D. J., et al. (2018). Effects of leucine and its metabolite β-hydroxy-β-
methylbutyrate on human skeletal muscle protein metabolism. PMC - NIH.
PubChem. (n.d.). 3-Hydroxy-4-methylpentanal.
PubChem. (n.d.). 2-Hydroxy-2-methylpentanal.
PubChem. (n.d.). 4-Hydroxy-2-methylpentanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b14245019?utm_src=pdf-body
https://www.benchchem.com/product/b14245019?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14245019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. US7615661B2 - Thioester compounds and their use in fragrance or flavor applications -
Google Patents [patents.google.com]

2. US8598110B2 - 1,3-oxathiane compounds and their use in flavor and fragrance
compositions - Google Patents [patents.google.com]

3. 2-Hydroxy-4-methylpentanal | C6H12O2 | CID 17907603 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. 2-hydroxy-4-methylpentanal | CAS#:392657-81-7 | Chemsrc [chemsrc.com]

5. lily pentanal, 55066-49-4 [thegoodscentscompany.com]

6. Transamination-Like Reaction Catalyzed by Leucine Dehydrogenase for Efficient Co-
Synthesis of α-Amino Acids and α-Keto Acids - PMC [pmc.ncbi.nlm.nih.gov]

7. Oxidative deamination - Wikipedia [en.wikipedia.org]

8. Accelerating the implementation of biocatalysis in pharmaceutical research and
development portfolio [comptes-rendus.academie-sciences.fr]

9. Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem
Aldol Addition and Carbonyl Reduction - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [2-Hydroxy-4-methylpentanal synthesis from leucine].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14245019#2-hydroxy-4-methylpentanal-synthesis-
from-leucine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://patents.google.com/patent/US7615661B2/en
https://patents.google.com/patent/US7615661B2/en
https://patents.google.com/patent/US8598110B2/en
https://patents.google.com/patent/US8598110B2/en
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-4-methylpentanal
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-4-methylpentanal
https://www.chemsrc.com/en/cas/392657-81-7_1154341.html
https://www.thegoodscentscompany.com/data/rw1000491.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8658789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8658789/
https://en.wikipedia.org/wiki/Oxidative_deamination
https://comptes-rendus.academie-sciences.fr/chimie/articles/10.5802/crchim.395/
https://comptes-rendus.academie-sciences.fr/chimie/articles/10.5802/crchim.395/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10127515/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10127515/
https://www.benchchem.com/product/b14245019#2-hydroxy-4-methylpentanal-synthesis-from-leucine
https://www.benchchem.com/product/b14245019#2-hydroxy-4-methylpentanal-synthesis-from-leucine
https://www.benchchem.com/product/b14245019#2-hydroxy-4-methylpentanal-synthesis-from-leucine
https://www.benchchem.com/product/b14245019#2-hydroxy-4-methylpentanal-synthesis-from-leucine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14245019?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14245019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14245019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

